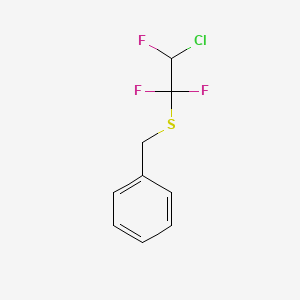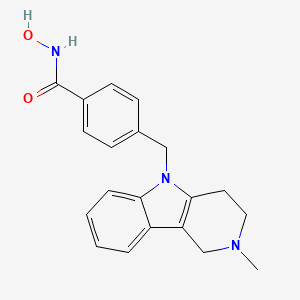![molecular formula C11H12N6O3 B1194594 1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 88338-63-0](/img/structure/B1194594.png)
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Overview
Description
Preparation Methods
Synthetic Routes: The synthesis of CH-170 typically involves the following steps:
Dehydrohalogenation of Alkyl Halides: Treatment of alkyl halides (such as chloromethane or bromomethane) with strong bases (e.g., sodium amide) leads to the formation of CH-170.
Decomposition of Metal Carbides: Certain metal carbides (e.g., tungsten carbide) can release CH-170 upon decomposition.
Laser Ablation of Graphite: High-energy laser pulses directed at graphite can generate CH-170.
Industrial Production Methods: CH-170 is not produced industrially on a large scale due to its high reactivity and instability
Chemical Reactions Analysis
Reactivity: CH-170 readily participates in various reactions:
Oxidation: It reacts with oxygen to form carbon dioxide (CO₂).
Reduction: Reduction of CH-170 can yield hydrocarbons or other functionalized carbynes.
Substitution: Substituents can replace the hydrogen atom in CH-170, leading to diverse derivatives.
Base-Mediated Deprotonation: Strong bases like sodium amide (NaNH₂) facilitate deprotonation of alkyl halides.
High-Temperature Conditions: Laser ablation or metal carbide decomposition occurs at elevated temperatures.
Scientific Research Applications
CH-170’s applications span multiple fields:
Chemistry: It serves as a model compound for studying carbynes and reactive intermediates.
Biology: Researchers explore its interactions with biomolecules and potential biological activities.
Medicine: CH-170 derivatives may have therapeutic applications.
Industry: Its unique properties may find use in materials science and catalysis.
Mechanism of Action
The exact mechanism by which CH-170 exerts its effects depends on its specific interactions with other molecules. It can act as a radical or participate in chemical reactions due to its unpaired electron.
Comparison with Similar Compounds
CH-170’s uniqueness lies in its simplicity—a single carbon-hydrogen bond. Similar compounds include alkynes (triple-bonded carbon-carbon compounds) and other carbynes.
Properties
CAS No. |
88338-63-0 |
|---|---|
Molecular Formula |
C11H12N6O3 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
1,3-dimethyl-7-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H12N6O3/c1-6-13-7(14-20-6)4-17-5-12-9-8(17)10(18)16(3)11(19)15(9)2/h5H,4H2,1-3H3 |
InChI Key |
JBXSBZBZASARMY-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Canonical SMILES |
CC1=NC(=NO1)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Key on ui other cas no. |
88338-63-0 |
Synonyms |
3-(theophyllin-7-ylmethyl)-5-methyl-1,2,4-oxadiazole CHINOIN 170 CHINOIN-170 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













